molecular formula C10H21N3OS B2475862 N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide CAS No. 2375261-46-2

N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide

Cat. No.: B2475862
CAS No.: 2375261-46-2
M. Wt: 231.36
InChI Key: WOSMOLLHLXLROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide (CAS 2375261-46-2) is a synthetic organic compound with the molecular formula C 10 H 21 N 3 OS and a molecular weight of 231.36 g/mol . This molecule features a piperazine core, a nitrogen-containing heterocycle extensively utilized in medicinal chemistry and drug discovery . The piperazine ring is N-methylated at the 4-position and further functionalized with a carboxamide group that is substituted with a dimethylamine and a 2-(methylsulfanyl)ethyl chain . The piperazine scaffold is recognized as a privileged structure in pharmaceutical research . Molecules containing this moiety are frequently investigated for a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The presence of the methylsulfanylethyl (methylthioethyl) group introduces a sulfur-containing thioether functionality, which can influence the compound's electronic properties, lipophilicity, and potential for metabolic transformation . This specific molecular architecture makes it a valuable intermediate or building block for researchers designing novel compounds, particularly in the synthesis of more complex molecules with potential pharmacological activity . Its primary research value lies in its application as a synthon in organic synthesis and medicinal chemistry efforts, especially in projects exploring structure-activity relationships (SAR) around piperazine-containing molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSMOLLHLXLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications for physicochemical and pharmacological properties:

Compound Name Substituents on Carboxamide Nitrogen Key Features Biological Relevance Reference
N,4-Dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide 2-(Methylsulfanyl)ethyl Sulfur atom enhances lipophilicity; potential for metabolic conjugation Likely impacts pharmacokinetics and target binding via hydrophobic interactions
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide Ethyl Simpler alkyl chain; reduced lipophilicity vs. sulfur analog May exhibit lower metabolic stability due to lack of sulfur-mediated detoxification
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Electron-withdrawing Cl group increases polarity and hydrogen bonding Improved solubility; potential for halogen bonding in receptor interactions
YM580 (AR antagonist) 4-Cyano-3-(trifluoromethyl)phenyl Bulky aryl substituents with electron-withdrawing groups High AR antagonism due to steric and electronic complementarity to receptor pockets
N-[2-(2-Nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide 2-Nitroethylphenyl Nitro group introduces strong electron-withdrawing effects May act as a prodrug; nitro reduction could generate active metabolites

Pharmacological and Metabolic Insights

  • Metabolism : Sulfur-containing groups (e.g., methylsulfanyl) are prone to oxidation or conjugation (e.g., glutathione), altering clearance rates vs. N-ethyl or aryl derivatives . In contrast, halogenated analogs (e.g., 4-chlorophenyl) may undergo slower hepatic metabolism due to reduced electron density .
  • Receptor Interactions: YM580’s trifluoromethyl and cyano groups create strong van der Waals and dipole interactions with AR, achieving sub-micromolar potency. The target compound’s smaller substituents may favor different target profiles .

Crystallographic and Conformational Data

  • Piperazine rings in analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) adopt chair conformations, with substituents influencing packing via hydrogen bonds (N–H⋯O) . The target compound’s methylsulfanyl chain may disrupt crystal packing, reducing melting points compared to halogenated derivatives .

Biological Activity

N,4-Dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions with prostaglandin receptors and its implications in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H18_{18}N2_{2}OS
  • Molecular Weight : 226.34 g/mol

This compound features a piperazine ring, which is a common scaffold in medicinal chemistry, often associated with various biological activities.

Research indicates that this compound acts as an antagonist of the prostaglandin F2_2 receptor (FP). This action is crucial for modulating uterine contractions and has potential applications in obstetrics, particularly in the management of preterm labor and dysmenorrhea. The compound's ability to block FP receptors prevents the physiological effects induced by prostaglandins, which are known to promote uterine contractions during labor .

1. Antagonistic Effects on Prostaglandin Receptors

The primary biological activity of this compound is its antagonistic effect on FP receptors. This mechanism has been explored in several studies:

  • Study Findings : In vitro assays demonstrated that this compound effectively inhibits FP receptor activation, leading to reduced uterine contractility. This effect was quantified using IC50_{50} values that indicate the concentration required to inhibit 50% of the receptor activity .

2. Potential Applications in Obstetrics

Given its mechanism of action, this compound may be beneficial in clinical settings for:

  • Preterm Labor Management : By inhibiting uterine contractions, it could serve as a therapeutic agent to delay labor.
  • Dysmenorrhea Treatment : Its pain-relieving properties could alleviate menstrual cramps by reducing uterine activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Prostaglandin Receptor AntagonismInhibits FP receptor activity
Uterine Contractility ModulationReduces contractions in uterine tissue
Potential Use in Preterm LaborMay delay onset of labor
Analgesic EffectsCould alleviate menstrual pain

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving piperazine derivatives and functionalized ethylamines. Key steps include nucleophilic substitution, carboxamide coupling, and sulfur-containing group incorporation. Optimization involves:

  • Temperature control : Maintaining 0–5°C during carbodiimide-mediated coupling to prevent side reactions .
  • Solvent selection : Dichloromethane or ethanol for solubility and stability of intermediates .
  • Catalysts : Triethylamine or DMAP (dimethylaminopyridine) to enhance coupling efficiency .
    • Characterization : NMR (¹H/¹³C) and LC-MS are critical for verifying purity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Structural confirmation :

  • NMR spectroscopy : Assigns proton environments (e.g., methylsulfanyl group at δ 2.1–2.3 ppm) and piperazine ring conformation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₂N₃OS requires m/z 268.1486) .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ determination .
  • Receptor binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing cloned receptors .
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across similar piperazine derivatives?

  • Approach :

  • Structural benchmarking : Compare substituent effects (e.g., methylsulfanyl vs. fluorophenyl groups) using molecular docking to identify binding site interactions .
  • Dose-response profiling : Re-evaluate activity in standardized assays (e.g., cAMP modulation for GPCR targets) to control for assay variability .
    • Case study : A 2024 study found that 3-chlorophenyl analogs showed higher D₂ receptor affinity than fluorophenyl derivatives, attributed to enhanced lipophilicity .

Q. What computational strategies are effective for predicting this compound’s three-dimensional conformation and target interactions?

  • Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., water/ethanol) to model piperazine ring flexibility and sulfanyl group orientation .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like 5-HT₁A receptors. Validate with mutagenesis data .
  • QSAR modeling : Train models on analogs (e.g., PubChem data) to correlate substituent electronegativity with activity .

Q. How can synthetic yields be improved while minimizing by-products like oxidized sulfanyl derivatives?

  • Mitigation strategies :

  • Inert atmosphere : Use argon/nitrogen to prevent sulfoxide formation during coupling .
  • Additives : Thiourea or DTT (dithiothreitol) to stabilize thioether groups .
    • Process optimization : Flow chemistry with immobilized catalysts (e.g., polymer-supported EDC) to enhance reproducibility and scale-up .

Q. What are the critical considerations for designing structure-activity relationship (SAR) studies on this compound?

  • Variable parameters :

  • Substituent polarity : Compare methylsulfanyl with sulfonamide or hydroxyl groups to assess hydrophobicity effects .
  • Piperazine substitution : Introduce N-alkyl vs. N-aryl groups to modulate steric hindrance .
    • Assay design : Pair in vitro binding (e.g., SPR) with functional assays (e.g., β-arrestin recruitment) to distinguish affinity from efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?

  • Root causes :

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or buffer conditions (pH, ion concentration) .
  • Compound stability : Degradation in DMSO stock solutions over time, verified via LC-MS .
    • Resolution : Collaborative inter-laboratory validation using standardized protocols .

Methodological Resources

  • Synthetic protocols : Refer to 2025 studies on piperazine carboxamide derivatives for step-by-step guidelines .
  • Computational tools : Open-source MD packages (GROMACS) and commercial docking software (Schrödinger) .
  • Biological data : Public databases (ChEMBL, BindingDB) for benchmarking against analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.